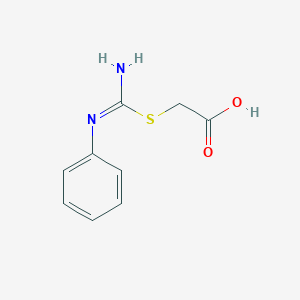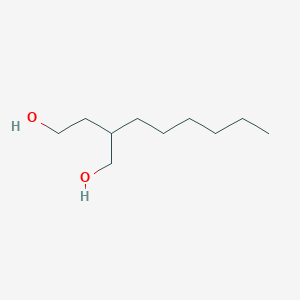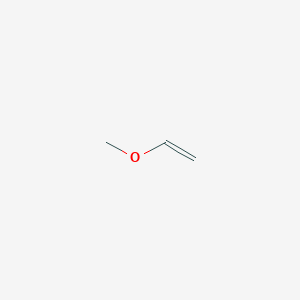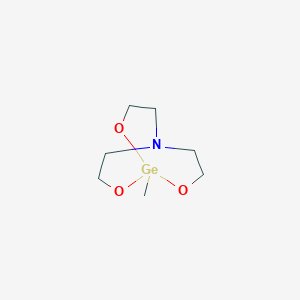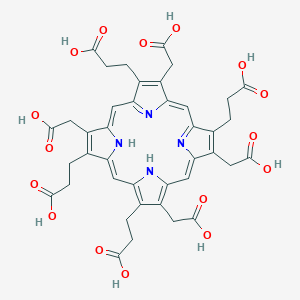![molecular formula C9H15NO B094265 2-Azaspiro[4.5]decan-1-one CAS No. 1005-85-2](/img/structure/B94265.png)
2-Azaspiro[4.5]decan-1-one
Descripción general
Descripción
2-Azaspiro[4.5]decan-1-one is an azaspiro compound . It has been used in the synthesis of various derivatives with potential therapeutic applications . For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been studied as potent RIPK1 kinase inhibitors , and as potential chitin synthase inhibitors and antifungal agents .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives involves a virtual screening workflow that led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of 2,8-diazaspiro[4.5]decan-1-one derivatives is characterized by a spirocyclic scaffold . The introduction of this scaffold based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound 48 .Chemical Reactions Analysis
The chemical reactions involving 2,8-diazaspiro[4.5]decan-1-one derivatives are primarily related to their inhibitory activities against certain enzymes . For instance, these compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .Aplicaciones Científicas De Investigación
Impurity Analysis in Gabapentin
2-Azaspiro[4.5]decan-1-one is known as Impurity A in Gabapentin . It forms through intramolecular cyclization in solution . The formation rate depends on factors like polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients . It’s important to measure its content in Gabapentin drugs and substances due to its toxicity rate .
qNMR Spectroscopy
A 1H qNMR test procedure has been developed for identification and quantification of Impurity A present in Gabapentin active pharmaceutical ingredient (API) and Gabapentin products . The validation studies helped to determine the limit of quantitation and assess linearity, accuracy, repeatability, intermediate precision, specificity, and robustness of the procedure .
Preparation of Coordination Complexes
2-Azaspiro[4.5]decan-1-one has been used as a ligand for the preparation of coordination complexes. Coordination complexes have a wide range of applications in various fields, including catalysis, materials science, and medicine.
Synthesis of Heterocyclic Compounds
This compound serves as a building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their diverse range of properties.
Enzyme Inhibition
2-Azaspiro[4.5]decan-1-one has been used as an inhibitor of the enzyme thymidylate synthase. Thymidylate synthase is a crucial enzyme for DNA synthesis, and its inhibition is a common strategy in cancer treatment.
Treatment of Inflammatory Bowel Disease
A novel 2,8-Diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease . This highlights the potential of 2-Azaspiro[4.5]decan-1-one derivatives in the development of new therapeutic agents.
Direcciones Futuras
The future directions for the research on 2,8-diazaspiro[4.5]decan-1-one derivatives involve further structural optimization . For instance, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Moreover, compound 48 is suggested to be developed as a clinical candidate due to its selective dual TYK2/JAK inhibitor properties .
Propiedades
IUPAC Name |
2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAPXBVNFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648592 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-1-one | |
CAS RN |
1005-85-2 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
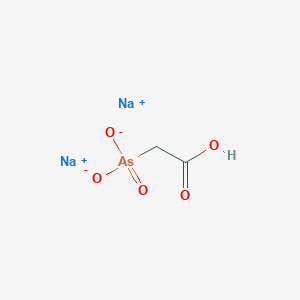

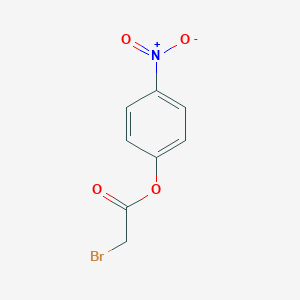
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)

